Cas no 160813-27-4 (Exo-8-Oxabicyclo[3.2.1]octan-3-ol)

Exo-8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic ether-alcohol compound characterized by its rigid oxabicyclic framework and hydroxyl functional group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The exo-configuration of the hydroxyl group enhances its reactivity in selective transformations, such as nucleophilic substitutions or oxidation reactions. Its bicyclic core also offers stability and controlled stereochemistry, which is advantageous for constructing complex molecular architectures. The compound's well-defined geometry and functional group versatility make it suitable for use in medicinal chemistry, agrochemical research, and materials science, where precise molecular design is critical.
Exo-8-Oxabicyclo[3.2.1]octan-3-ol structure
160813-27-4 structure
Product name:Exo-8-Oxabicyclo[3.2.1]octan-3-ol
CAS No:160813-27-4
MF:C7H12O2
MW:128.168982505798
MDL:MFCD28501247
CID:4608038

Exo-8-Oxabicyclo[3.2.1]octan-3-ol Chemical and Physical Properties

Names and Identifiers

    • exo-8-Oxabicyclo[3.2.1]octan-3-ol
    • endo-8-Oxabicyclo[3.2.1]octan-3-ol
    • SB11865
    • SB11864
    • exo-(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol
    • (1R,5S)-8-Oxabicyclo[3.2.1]octane-3alpha-ol
    • Exo-8-Oxabicyclo[3.2.1]octan-3-ol
    • MDL: MFCD28501247
    • Inchi: 1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
    • InChI Key: CSGTZGMKSPXFEQ-DGUCWDHESA-N
    • SMILES: O1[C@@H]2CC(C[C@H]1CC2)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 102
  • Topological Polar Surface Area: 29.5

Exo-8-Oxabicyclo[3.2.1]octan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D585686-100mg
exo-8-oxabicyclo[3.2.1]octan-3-ol
160813-27-4 97%
100mg
$315 2024-05-23
eNovation Chemicals LLC
Y1052933-1g
exo-8-Oxabicyclo[3.2.1]octan-3-ol
160813-27-4 97.0%
1g
$1200 2024-06-05
Chemenu
CM507000-1g
exo-8-Oxabicyclo[3.2.1]octan-3-ol
160813-27-4 98%
1g
$945 2023-02-17
TRC
E558665-10mg
endo-8-oxabicyclo[3.2.1]octan-3-ol
160813-27-4
10mg
$ 50.00 2022-06-05
Alichem
A449039624-1g
exo-8-Oxabicyclo[3.2.1]octan-3-ol
160813-27-4 95%
1g
1,336.23 USD 2021-06-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB06667-500MG
exo-8-oxabicyclo[3.2.1]octan-3-ol
160813-27-4 97%
500MG
¥ 4,481.00 2023-03-16
eNovation Chemicals LLC
D585686-250MG
exo-8-oxabicyclo[3.2.1]octan-3-ol
160813-27-4 97%
250mg
$505 2024-05-23
Aaron
AR00HZBC-250mg
exo-8-Oxabicyclo[3.2.1]octan-3-ol
160813-27-4 97%
250mg
$467.00 2025-02-10
A2B Chem LLC
AI37820-5g
Exo-8-oxabicyclo[3.2.1]octan-3-ol
160813-27-4 95%
5g
$3336.00 2024-04-20
Aaron
AR00HZBC-100mg
exo-8-Oxabicyclo[3.2.1]octan-3-ol
160813-27-4 97%
100mg
$292.00 2025-02-10

Exo-8-Oxabicyclo[3.2.1]octan-3-ol Related Literature

Additional information on Exo-8-Oxabicyclo[3.2.1]octan-3-ol

Exo-8-Oxabicyclo[3.2.1]octan-3-ol: A Comprehensive Overview

The compound Exo-8-Oxabicyclo[3.2.1]octan-3-ol, with the CAS number 160813-27-4, is a bicyclic alcohol that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule belongs to the class of bicyclic ethers and is characterized by its unique structural features, which include an eight-membered ring system with an oxygen atom at the 8-position and a hydroxyl group at the 3-position. The exo configuration of the hydroxyl group plays a crucial role in determining its chemical reactivity and biological activity.

Recent studies have highlighted the potential of Exo-8-Oxabicyclo[3.2.1]octan-3-ol as a versatile building block in organic synthesis. Its rigid bicyclic framework makes it an ideal candidate for constructing complex molecular architectures, particularly in drug discovery programs targeting various therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. Researchers have demonstrated that this compound can undergo a variety of transformations, including oxidation, reduction, and cyclization reactions, to yield derivatives with enhanced bioactivity.

In terms of its physical properties, Exo-8-Oxabicyclo[3.2.1]octan-3-ol is typically isolated as a white crystalline solid with a melting point of approximately 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in solution-phase reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating that it remains stable under mild to moderate reaction conditions.

The synthesis of Exo-8-Oxabicyclo[3.2.1]octan-3-ol has been optimized through various methodologies over the years. One of the most efficient routes involves the ring-opening reaction of epoxides followed by subsequent functionalization steps to introduce the hydroxyl group at the desired position. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples of this compound, which are highly valuable for studying its stereochemical properties and biological effects.

In the context of pharmacology, Exo-8-Oxabicyclo[3.2.1]octan-3-ol has shown promising activity as a lead compound in several drug discovery campaigns. Preclinical studies have demonstrated that it exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a potential candidate for treating conditions such as chronic pain and inflammatory diseases. Additionally, its ability to modulate ion channels has led to investigations into its role in cardiovascular drug development.

The application of computational chemistry techniques has significantly advanced our understanding of the molecular interactions involving Exo-8-Oxabicyclo[3.2.]octan-oH. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches have complemented experimental efforts, enabling researchers to design more effective derivatives with improved pharmacokinetic profiles.

In conclusion, Exo-8-Oxabicyclo[3.]octan-oH, CAS No.160813-o7-o, stands as a pivotal molecule in contemporary chemical research due to its structural versatility and promising biological properties. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it is anticipated that it will play an increasingly important role in advancing both academic research and industrial development across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:160813-27-4)Exo-8-Oxabicyclo[3.2.1]octan-3-ol
A1067216
Purity:99%/99%
Quantity:500mg/5g
Price ($):867.0/2555.0